molecular formula C13H16N2O4 B2746165 N,4-Dimethoxy-N-methyl-2-(prop-2-enoylamino)benzamide CAS No. 2305402-93-9

N,4-Dimethoxy-N-methyl-2-(prop-2-enoylamino)benzamide

Cat. No. B2746165
CAS RN: 2305402-93-9
M. Wt: 264.281
InChI Key: JJSNUVKTLBYLSM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N,4-Dimethoxy-N-methyl-2-(prop-2-enoylamino)benzamide” can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods can provide information about the types of bonds and functional groups present in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “N,4-Dimethoxy-N-methyl-2-(prop-2-enoylamino)benzamide” is 264.281. Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Safety and Hazards

There is limited information available on the safety and hazards of “N,4-Dimethoxy-N-methyl-2-(prop-2-enoylamino)benzamide”. It is recommended to handle this compound with appropriate safety measures, including wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “N,4-Dimethoxy-N-methyl-2-(prop-2-enoylamino)benzamide” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to explore its physical and chemical properties in more detail, as well as its safety and hazards .

properties

IUPAC Name

N,4-dimethoxy-N-methyl-2-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-5-12(16)14-11-8-9(18-3)6-7-10(11)13(17)15(2)19-4/h5-8H,1H2,2-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSNUVKTLBYLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)OC)NC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acrylamido-N,4-dimethoxy-N-methylbenzamide

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